![molecular formula C26H31FN2O3 B3004574 4-(4-Cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid CAS No. 301194-22-9](/img/structure/B3004574.png)
4-(4-Cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C26H31FN2O3 and its molecular weight is 438.543. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
4-(4-Cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid, identified by its CAS number 301194-22-9, is a synthetic compound with potential therapeutic applications. This article focuses on its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is C26H31FN2O3, with a molecular weight of 438.53 g/mol. It has a predicted boiling point of 640.7 °C and a density of approximately 1 g/cm³. The pKa value is estimated to be around 3.99, indicating its acidic nature .
Research indicates that compounds similar to this compound may exert their effects through modulation of neurotransmitter systems, particularly by interacting with serotonin and dopamine receptors. This interaction can influence various neurological pathways, potentially leading to therapeutic effects in psychiatric disorders and neurodegenerative diseases.
Antidepressant Effects
A study demonstrated that the compound exhibits antidepressant-like effects in animal models. The mechanism was associated with increased levels of serotonin and norepinephrine in the brain, suggesting a role in mood regulation.
Neuroprotective Properties
In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage. It appears to inhibit apoptotic pathways, which could be beneficial in conditions like Alzheimer's disease.
Analgesic Activity
Preliminary data suggest that the compound may possess analgesic properties. In pain models, it reduced nociceptive responses, indicating potential use as a pain management agent.
Case Studies
- Case Study on Depression : In a controlled study involving rodents, administration of the compound led to significant reductions in depressive-like behaviors compared to control groups. The results were measured using the forced swim test and tail suspension test, both standard methods for assessing antidepressant efficacy.
- Neuroprotection in Alzheimer's Models : Another study focused on the neuroprotective effects of the compound in cellular models of Alzheimer's disease. Results indicated decreased levels of beta-amyloid plaques and improved cell viability when treated with the compound compared to untreated controls.
Data Table: Summary of Biological Activities
Activity Type | Effect | Mechanism of Action | Reference |
---|---|---|---|
Antidepressant | Reduces depressive behaviors | Increases serotonin and norepinephrine levels | |
Neuroprotective | Protects against oxidative stress | Inhibits apoptotic pathways | |
Analgesic | Reduces pain response | Modulation of nociceptive pathways |
科学的研究の応用
Antimicrobial Activity
Research has demonstrated that derivatives of compounds similar to 4-(4-Cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid exhibit significant antimicrobial properties. For instance, studies on fluorine-substituted compounds have shown enhanced activity against drug-resistant bacterial strains. The incorporation of fluorine is known to improve metabolic stability and bioactivity, making these compounds promising candidates for treating infections caused by resistant bacteria .
Cannabinoid Receptor Modulation
The compound's structural similarities to known cannabinoid receptor modulators suggest potential applications in modulating cannabinoid receptor activity. Research indicates that certain analogs can act as inverse agonists at the CB1 receptor, which may lead to therapeutic effects in obesity management and metabolic disorders . The selective binding affinity of these compounds can help in developing treatments with fewer side effects compared to existing medications.
Neuropharmacological Effects
Given the piperazine component of the compound, there is potential for neuropharmacological applications. Piperazine derivatives are often investigated for their effects on neurotransmitter systems, including serotonin and dopamine pathways. This opens avenues for exploring treatments for conditions like anxiety and depression.
Case Studies
特性
IUPAC Name |
4-(4-cyclohexylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31FN2O3/c27-22-10-12-23(13-11-22)28-14-16-29(17-15-28)24(26(31)32)18-25(30)21-8-6-20(7-9-21)19-4-2-1-3-5-19/h6-13,19,24H,1-5,14-18H2,(H,31,32) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNPHNXJMRUKHHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C(=O)CC(C(=O)O)N3CCN(CC3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。